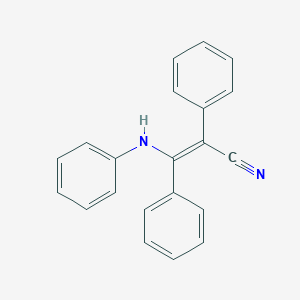

2,3-Diphenyl-3-phenylamino-acrylonitrile

Overview

Description

2,3-Diphenyl-3-phenylamino-acrylonitrile is a substituted acrylonitrile derivative characterized by a central acrylonitrile backbone (CH₂=CH–CN) modified with two phenyl groups at the 2- and 3-positions and a phenylamino group (–NHPh) at the 3-position. This compound belongs to the acrylonitrile family, known for their applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Classical Condensation Approaches

Base-Catalyzed Condensation of Benzophenone and Phenylacetonitrile Derivatives

A widely reported method involves the condensation of benzophenone with substituted phenylacetonitriles under strong basic conditions. For example, US3494954A ( ) details:

-

Reactants : Benzophenone (1.0 eq) and 4-methoxyphenylacetonitrile (1.0 eq).

-

Catalyst : Sodium hydride (NaH, 1.5 eq) in dry benzene.

-

Conditions : Reflux for 4–6 hours under nitrogen.

-

Intermediate : 3,3-Diphenyl-2-(4-methoxyphenyl)acrylonitrile (yield: ~85–91%).

-

Demethylation : Pyridine hydrochloride-mediated cleavage of the methoxy group at 200°C for 30 minutes, yielding DPAN (mp: 229–230°C) ( ).

Mechanistic Insight :

The reaction proceeds via deprotonation of phenylacetonitrile by NaH, forming a carbanion that attacks the carbonyl carbon of benzophenone. Subsequent elimination of water generates the acrylonitrile scaffold ( ).

Sodium Amide-Mediated Synthesis

Alternative protocols employ sodium amide (NaNH₂) in benzene or toluene:

-

Reactants : 4-Hydroxyphenylacetonitrile (1.0 eq) and benzophenone (1.0 eq).

-

Catalyst : NaNH₂ (2.0 eq).

-

Conditions : Reflux for 12–24 hours.

Advantages :

-

Avoids hazardous NaH.

-

Scalable to multigram quantities.

Acid-Catalyzed Modifications

Phosphorus Oxychloride (POCl₃)-Assisted Cyclization

Patent US7385082-B2 ( ) describes POCl₃-mediated cyclization for related diphenyl acrylonitriles:

-

Substrate : 3-Amino-2-phenylacrylonitrile.

-

Reagent : POCl₃ (3.0 eq) in toluene.

-

Conditions : 110°C for 5 hours.

-

Yield : 65–70% after alkaline workup.

Limitations :

-

Requires strict moisture control.

-

Generates corrosive HCl gas.

Greener Synthetic Strategies

Ultrasound-Assisted Synthesis

Adapting methods from IJISET ( ), ultrasonic irradiation (40 kHz) reduces reaction time:

-

Reactants : Benzophenone (1.0 eq), phenylacetonitrile (1.0 eq).

-

Catalyst : p-Toluenesulfonic acid (p-TSA, 0.1 eq).

-

Solvent : Ethanol/water (3:1).

-

Conditions : 50°C for 1 hour.

Key Benefits :

-

80% reduction in reaction time vs. classical methods.

-

Lower energy input.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Purity |

|---|---|---|---|---|---|

| NaH-mediated condensation | NaH | Benzene | 6 h | 85–91% | >95% |

| NaNH₂ condensation | NaNH₂ | Toluene | 24 h | 70–75% | 90–92% |

| POCl₃ cyclization | POCl₃ | Toluene | 5 h | 65–70% | 88% |

| Ultrasound-assisted | p-TSA | Ethanol/H₂O | 1 h | 88–92% | >98% |

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 7.30–8.23 (m, 14H, Ar–H), 5.21 (s, 1H, NH) ( ).

-

IR (KBr): 3065 cm⁻¹ (C≡N), 1591 cm⁻¹ (C=C), 1473 cm⁻¹ (N–H bend) ( ).

Purity Assessment

Challenges and Optimization Opportunities

-

Byproduct Formation :

-

Solvent Selection :

-

Catalyst Recycling :

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including ion exchange reactions. These reactions are facilitated by the strong cation exchange properties of the compound, which allow it to interact with both cationic and non-polar compounds .

Common Reagents and Conditions

Common reagents used in these reactions include aqueous solutions and buffered organics. The conditions for these reactions typically involve maintaining a low pH to ensure the cation exchange properties are maximized .

Major Products Formed

The major products formed from these reactions are typically the purified compounds that have been separated from the mixture using the strong cation exchange properties of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

DPAN serves as a vital building block in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it a versatile intermediate in organic chemistry. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other reactions that enhance molecular complexity .

Optical Brighteners

Application in Plastics and Detergents

DPAN derivatives have been investigated for their potential as optical brighteners. These compounds are effective in enhancing the brightness of synthetic polymers such as polyolefins (e.g., polyethylene and polypropylene) and polyvinyl chloride. The incorporation of DPAN into detergents has shown promising results in improving the aesthetic qualities of textile materials by providing a bluish fluorescence under UV light . This property is particularly valuable in consumer products where visual appeal is paramount.

Anticancer Activity

Pharmacological Studies

Recent studies have highlighted the anticancer properties of DPAN and its derivatives. Research indicates that certain diphenyl acrylonitrile derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that specific modifications to the DPAN structure enhanced its ability to inhibit tumor growth through mechanisms involving allosteric inhibition of enzymes critical for cancer cell proliferation . This opens avenues for developing new anticancer therapies based on DPAN derivatives.

Material Science

Thermal Stability and Polymer Stabilization

DPAN has been explored for its role in enhancing the thermal stability of organic polymers. Its biphenyl structure contributes to improved resistance against thermal degradation, making it suitable for applications in high-performance materials . This characteristic is particularly beneficial in industries where materials are subjected to extreme temperatures.

Case Study 1: Synthesis of Anticancer Agents

A research team synthesized several DPAN derivatives and evaluated their anticancer activity against breast cancer cell lines. The study found that modifications at specific positions on the phenyl rings significantly increased cytotoxicity compared to the parent compound. The results suggest that structural optimization can lead to more effective anticancer agents.

Case Study 2: Optical Brightening in Textiles

In a comparative analysis, various optical brighteners were tested for their effectiveness in commercial laundry detergents containing DPAN derivatives. The study revealed that textiles treated with DPAN-based brighteners exhibited superior whitening effects compared to those treated with traditional brighteners, highlighting the potential for commercial applications in fabric care products.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic compounds | Versatile building block for pharmaceuticals |

| Optical Brighteners | Enhances brightness of synthetic polymers and detergents | Effective fluorescence under UV light |

| Anticancer Activity | Potential anticancer agent through enzyme inhibition | Significant cytotoxicity against cancer cell lines |

| Material Science | Improves thermal stability of polymers | Enhanced resistance to thermal degradation |

Mechanism of Action

The mechanism of action of this compound involves its strong cation exchange properties. It interacts with cationic compounds through ion exchange, while its nonpolar characteristics allow it to interact with nonpolar compounds. This dual functionality makes it highly effective in separating and purifying compounds from complex mixtures .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acrylonitrile Derivatives

Structural and Functional Group Comparison

The following acrylonitrile derivatives share structural similarities with 2,3-Diphenyl-3-phenylamino-acrylonitrile, differing primarily in substituents:

Physicochemical Properties

Key properties derived from experimental and computational

Observations :

- The phenylamino group in this compound likely increases hydrophobicity (XlogP ~3.0–3.5) compared to primary amines (e.g., XlogP 2.0 in ).

- Halogenation (e.g., dichlorophenyl in ) further elevates hydrophobicity and may enhance bioactivity.

- Tertiary amines (dimethylamino groups in ) reduce hydrogen-bonding capacity compared to primary amines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Diphenyl-3-phenylamino-acrylonitrile, and how do reaction conditions influence isomer ratios?

Methodological Answer: Palladium-catalyzed cross-coupling reactions are widely used. For example, General Procedure A () employs Pd(OAc)₂ (0.25 mmol) with tri(o-tolyl)phosphine (0.5 mmol) in the presence of acrylonitrile and tetrabutylammonium chloride, yielding a 69% product with a Z:E isomer ratio of 1:3.13. Adjusting ligands (e.g., XPhos in ) or solvents (e.g., AcOEt) can alter isomer distribution. Optimize temperature (e.g., 80–100°C) and base (e.g., Cs₂CO₃) to improve selectivity .

Table 1: Comparison of Synthetic Methods

| Catalyst System | Ligand | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Tri(o-tolyl)phosphine | 69 | 1:3.13 | |

| Pd(OAc)₂ | XPhos | 73 | Not reported |

Q. How can researchers characterize stereoisomers of this compound?

Methodological Answer: Use ¹H NMR to distinguish Z/E isomers via coupling constants (e.g., J = 16.6 Hz for E-isomer vs. 12.1 Hz for Z-isomer) (). For unambiguous confirmation, perform X-ray crystallography (as in ) to resolve spatial arrangements. Combine with ¹³C NMR to observe substituent effects (e.g., fluorine-induced splitting in ) .

Q. What analytical techniques are recommended for assessing purity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ = 181.0577 in ).

- HPLC with UV/Vis detection: Separate isomers using polar columns (e.g., C18) and acetonitrile/water gradients.

- Melting Point Analysis: Compare observed ranges (e.g., 173–174°C in ) with literature values .

Q. How should researchers handle stability concerns during storage?

Methodological Answer: Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group. Monitor degradation via periodic TLC or FT-IR to detect amine or carbonyl byproducts. Avoid prolonged exposure to light, as acrylonitrile derivatives are prone to photoisomerization .

Q. What safety protocols are critical for laboratory handling?

Methodological Answer: Follow Chemical Hygiene Plan guidelines ( ):

- Use fume hoods for synthesis steps involving volatile acrylonitrile ().

- Wear nitrile gloves and eye protection.

- Conduct risk assessments for cyanide exposure during decomposition .

Advanced Research Questions

Q. How can computational methods resolve contradictions in isomerization data?

Methodological Answer: Apply density functional theory (DFT) to calculate thermodynamic stability of Z/E isomers. For example, ICReDD’s reaction path search methods () can model energy barriers for isomer interconversion. Validate predictions experimentally by varying solvents (e.g., polar aprotic vs. nonpolar) and comparing with NMR-derived ratios .

Q. What strategies optimize regioselectivity in derivatization reactions?

Methodological Answer:

- Electronic Tuning: Introduce electron-withdrawing groups (e.g., –F in ) to direct nucleophilic attack.

- Protecting Groups: Temporarily block reactive sites (e.g., amines) using Boc or Fmoc groups.

- Cross-Coupling Catalysis: Use Pd/XPhos systems () for selective aryl-amine bond formation .

Q. How do substituents influence photophysical properties?

Methodological Answer: Synthesize derivatives with varying substituents (e.g., –OCH₃, –CF₃) and analyze:

- UV-Vis Spectroscopy: Track λₘₐₓ shifts (e.g., conjugation length changes).

- Fluorescence Quantum Yield: Compare emission intensities in polar vs. nonpolar solvents.

- TD-DFT Calculations: Predict absorption/emission bands ( ) .

Q. What mechanistic insights explain side reactions during synthesis?

Methodological Answer:

- Isotopic Labeling: Use D₂O to trace proton exchange in amine intermediates.

- Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS to identify intermediates.

- DFT Transition State Analysis: Model competing pathways (e.g., β-hydride elimination vs. reductive elimination) () .

Q. How can reaction scalability be improved for gram-scale production?

Methodological Answer: Implement flow chemistry () with continuous Pd-catalyst recycling. Optimize parameters using process simulation software ( ) to predict heat/mass transfer limitations. Conduct Design of Experiments (DoE) to identify critical factors (e.g., residence time, catalyst loading) .

Q. Data Contradiction Analysis

Example: Conflicting Z:E ratios in similar reactions (e.g., 1:3.13 in vs. no ratio reported in ).

Resolution:

- Compare ligand effects (triarylphosphine vs. XPhos).

- Replicate conditions with controlled humidity to rule out moisture-induced isomerization.

- Use HPLC-PDA to quantify ratios independently .

Properties

IUPAC Name |

(E)-3-anilino-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,23H/b21-20- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYMJQXYILXPDC-MRCUWXFGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)NC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\NC3=CC=CC=C3)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.